![molecular formula C20H25N3O3S2 B14423958 4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide CAS No. 81500-37-0](/img/structure/B14423958.png)
4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a benzenesulfonyl group attached to an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with an amine to form the benzenesulfonamide intermediate. This intermediate is then reacted with dipropylcarbamothioyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .
Applications De Recherche Scientifique
4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to inhibit specific enzymes or pathways.
Mécanisme D'action
The mechanism of action of 4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide: A simpler compound with similar structural features but different functional groups.
N-Benzyl-4-Sulfamoyl-Benzamide: Another benzenesulfonamide derivative with distinct biological activities.
Uniqueness
4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
81500-37-0 |
|---|---|
Formule moléculaire |
C20H25N3O3S2 |
Poids moléculaire |
419.6 g/mol |
Nom IUPAC |
4-(benzenesulfonamido)-N-(dipropylcarbamothioyl)benzamide |
InChI |
InChI=1S/C20H25N3O3S2/c1-3-14-23(15-4-2)20(27)21-19(24)16-10-12-17(13-11-16)22-28(25,26)18-8-6-5-7-9-18/h5-13,22H,3-4,14-15H2,1-2H3,(H,21,24,27) |
Clé InChI |
PFVGFQDPJKAOIH-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(=S)NC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B14423883.png)
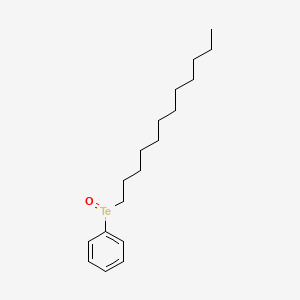


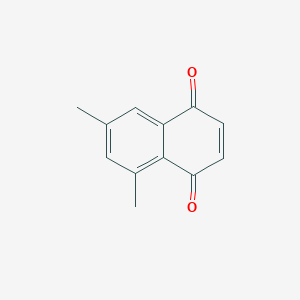
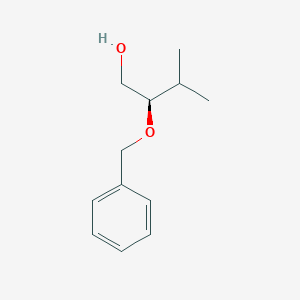
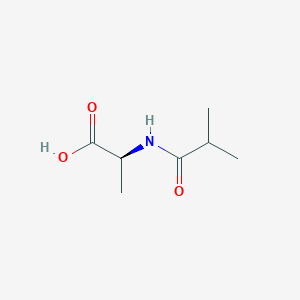
![3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B14423929.png)
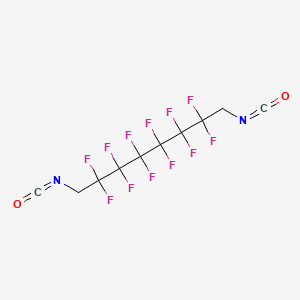
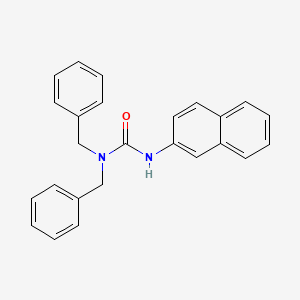
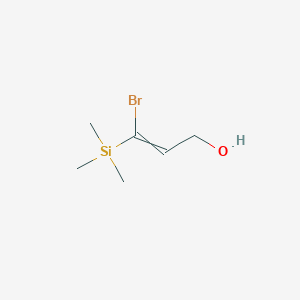
acetate](/img/structure/B14423951.png)
![2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14423964.png)
